N-({2-[(4-propoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide
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Overview
Description
N~3~-{[2-(4-PROPOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a nicotinamide moiety, a propoxybenzoyl group, and a hydrazinocarbothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-{[2-(4-PROPOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-propoxybenzoyl chloride: This is achieved by reacting 4-propoxybenzoic acid with thionyl chloride under reflux conditions.
Preparation of 4-propoxybenzoyl hydrazide: The 4-propoxybenzoyl chloride is then reacted with hydrazine hydrate to form 4-propoxybenzoyl hydrazide.
Formation of the hydrazinocarbothioyl intermediate: The 4-propoxybenzoyl hydrazide is reacted with carbon disulfide and potassium hydroxide to form the corresponding hydrazinocarbothioyl intermediate.
Coupling with nicotinoyl chloride: Finally, the hydrazinocarbothioyl intermediate is coupled with nicotinoyl chloride to yield N3-{[2-(4-PROPOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-{[2-(4-PROPOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino and carbothioyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine or carbothioyl derivatives.
Scientific Research Applications
N~3~-{[2-(4-PROPOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-{[2-(4-PROPOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}acetamide
- N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}propanamide
- 2-phenyl-N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}-4-quinolinecarboxamide
Uniqueness
N~3~-{[2-(4-PROPOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is unique due to the presence of the nicotinamide moiety, which imparts distinct biological activity and potential therapeutic applications. Its structure allows for specific interactions with molecular targets that are not possible with similar compounds.
Properties
Molecular Formula |
C17H18N4O3S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[[(4-propoxybenzoyl)amino]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18N4O3S/c1-2-10-24-14-7-5-12(6-8-14)16(23)20-21-17(25)19-15(22)13-4-3-9-18-11-13/h3-9,11H,2,10H2,1H3,(H,20,23)(H2,19,21,22,25) |
InChI Key |
QPQHVXYJCLRZBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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